molecular formula C72H60P4Ru B106754 Dihydridotetrakis(triphenylphosphine)ruthenium(II) CAS No. 19529-00-1

Dihydridotetrakis(triphenylphosphine)ruthenium(II)

Cat. No. B106754
CAS RN: 19529-00-1
M. Wt: 1150.2 g/mol
InChI Key: BFPFOLJFUVTHEP-UHFFFAOYSA-N
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Description

Dihydridotetrakis(triphenylphosphine)ruthenium(II), commonly abbreviated as RuH2(PPh3)4, is a ruthenium complex with significant applications in organic synthesis and catalysis. It is known for its ability to initiate polymerization reactions and form complexes with various olefins, which can be further utilized in catalytic processes such as hydrogenation, isomerization, and hydroformylation .

Synthesis Analysis

The synthesis of RuH2(PPh3)4 involves the reaction of ruthenium precursors with triphenylphosphine ligands. A high-yield method for synthesizing ruthenium hydrides, including RuH2(PPh3)4, has been developed, which is crucial for the preparation of various ruthenium-based catalysts . Additionally, the complex can be generated in situ during reactions with alkenes, as observed in the formation of RuH2(PPh3)4 from the reaction of bis(styrene)bis(triphenylphosphine)ruthenium(0) with triphenylphosphine .

Molecular Structure Analysis

RuH2(PPh3)4 has been characterized by spectroscopic methods, including nuclear magnetic resonance (NMR), which revealed its octahedral cis-dihydrido configuration. The complex exhibits a dynamic behavior in solution, where basic solvent molecules or ligands such as carbon monoxide can replace one of the phosphine ligands, suggesting a similar mode of olefin coordination in catalytic reactions .

Chemical Reactions Analysis

RuH2(PPh3)4 is versatile in its reactivity with olefins, forming olefin-coordinated complexes and facilitating hydrogenation reactions under a hydrogen atmosphere. It also reacts with various N, O, and S ligands, leading to a range of products characterized by infrared (IR) and NMR spectroscopy . The complex has been shown to catalyze isomerization, hydrogenation, and H/D exchange reactions of alkenes, with proposed mechanisms involving olefin coordination and insertion into Ru-H bonds .

Physical and Chemical Properties Analysis

The physical and chemical properties of RuH2(PPh3)4 are closely related to its reactivity and catalytic performance. The complex is sensitive to the presence of olefins and can form unstable complexes with olefins of low electron acceptor values. Its reactivity is also influenced by the concentration of the monomer in polymerization reactions, as demonstrated by the linear increase in molecular weight of the polymer with monomer concentration . The complex's stability and reactivity in various solvents and under different conditions are essential for its applications in catalysis and synthesis .

Scientific Research Applications

Interaction with N, O, and S Ligands

Dihydridotetrakis(triphenylphosphine)ruthenium(II) has been extensively studied for its interactions with various ligands. It reacts with compounds like 2,2'-bipyridyl, 2-hydroxypyridine, and 8-hydroxyquinoline, among others. These interactions have been characterized using infrared and nuclear magnetic resonance (NMR) spectroscopy, helping to propose structures for new compounds (Rosete, Cole-Hamilton, & Wilkinson, 1980).

Polymerization of Vinyl Compounds

This compound initiates the polymerization of α-substituted olefins like acrylonitrile, forming unstable complexes with olefins of low e-values. The molecular weight of the polymer is independent of polymerization time and increases linearly with monomer concentration. This insight is critical for understanding the kinetics of polymerization processes (Komiya, Yamamoto, & Ikeda, 1975).

Catalysis in Isomerization, Hydrogenation, and HD Exchange Reactions

Dihydridotetrakis(triphenylphosphine)ruthenium(II) serves as a model for studying various catalytic reactions of olefins. It has been used in catalytic isomerization of 1-butene, H-D exchange reactions of ethylene, and hydrogenation of 1-hexene. The mechanism involves olefin coordination followed by olefin insertion into one of the Ru-H bonds (Komiya & Yamamoto, 1979).

Living Radical Polymerization of Methyl Methacrylate

This compound induces a fast living radical polymerization of methyl methacrylate (MMA) in certain conditions. The polymers produced have narrow molecular weight distributions and possess one initiator moiety per polymer chain. This is significant for polymer chemistry, especially in synthesizing polymers with specific properties (Takahashi, Ando, Kamigaito, & Sawamoto, 1999).

Reduction Reactions by Synthesis Gas

Dichlorotris(triphenylphosphine)ruthenium(II), a related compound, is effective in the phase transfer-catalyzed reduction of nitro compounds using synthesis gas. This showcases the compound's versatility in catalytic reduction reactions, which is vital in organic synthesis and industrial processes (Januszkiewicz & Alpar, 1983).

Synthesis of Poly(silyl Ethers)

Dihydridocarbonyltris(triphenylphosphine)ruthenium, when activated with styrene, catalyzes the polymerization of dimethylsilyloxyaryl ketones or aldehydes, leading to the formation of poly(silyl ethers). This application is significant for developing new materials with potential industrial applications (Mabry, Paulasaari, & Weber, 2000).

Safety And Hazards

Dihydridotetrakis(triphenylphosphine)ruthenium(II) is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

ruthenium;triphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C18H15P.Ru/c4*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h4*1-15H;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFPFOLJFUVTHEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Ru]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C72H60P4Ru
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50475128
Record name ruthenium;triphenylphosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50475128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1150.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ruthenium;triphenylphosphane

CAS RN

19529-00-1
Record name ruthenium;triphenylphosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50475128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dihydridotetrakis(triphenylphosphine)ruthenium(II)
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
76
Citations
S Komiya, A Yamamoto - Bulletin of the Chemical Society of Japan, 1976 - journal.csj.jp
Dihydridotetrakis(triphenylphosphine)ruthenium(II), RuH 2 (PPh 3 ) 4 , reacts with olefins (ethylene, propylene, styrene and butadiene) to give olefin-coordinated complexes of the type, …
Number of citations: 41 www.journal.csj.jp
S Komiya, A Yamamoto, S Ikeda - Bulletin of the Chemical Society of …, 1975 - journal.csj.jp
Dihydridotetrakis(triphenyIphosphine)ruthenium(II) 1 initiates the polymerization of α-substituted olefins of high e-values such as acrylonitrile and forms unstable complexes with olefins …
Number of citations: 53 www.journal.csj.jp
S Komiya, A Yamamoto - Journal of Molecular Catalysis, 1979 - Elsevier
Dihydridotetrakis(triphenylphosphine)ruthenium(II), RuH 2 (PPh 3 ) 4 , 1, serves as an appropriate model for studying the mechanisms of various catalytic reactions of olefins. P{; 1 H} …
Number of citations: 33 www.sciencedirect.com
RO Rosete, DJ Cole-Hamilton… - Journal of the Chemical …, 1979 - pubs.rsc.org
The interaction of dihydridotetrakis(triphenylphosphine)ruthenium(II), RuH2(PPh3)4, with the following compounds has been studied: 2,2′-bipyridyl, o-dicyanobenzene, 2-…
Number of citations: 3 pubs.rsc.org
H Imai, T Nishiguchi, K Fukuzumi - Journal of Organic Chemistry, 1976 - ACS Publications
In the hydrogen transfer from organic compoundsto aldehydes and ketones, RuH2 (PPh3) 4 was found tohave an excellent catalytic activity under mildconditions. Ethers, hydroaromatic …
Number of citations: 103 pubs.acs.org
JM Towranicky, EP Schram - Inorganica Chimica Acta, 1980 - Elsevier
Abstract Treatment of dihydridotetrakis(triphenylphosphine)ruthenium(II), I, with 1,4-dichlorooctaphenyltetrasilane, II, in the presence of triethylamine afford dimeric chlorohydrido(tris-…
Number of citations: 0 www.sciencedirect.com
E Mizushima, M Yamaguchi, T Yamagishi - Journal of Molecular Catalysis A …, 1999 - Elsevier
Ruthenium(II)-hydride complexes were very effective catalysts for the transfer hydrogenation of ketones and imines using propan-2-ol as hydrogen donor in the presence of a base. By …
Number of citations: 61 www.sciencedirect.com
H Imai, T Nishiguchi, M Kobayashi… - Bulletin of the Chemical …, 1975 - journal.csj.jp
The dihydride complex, RuH 2 (PPh 3 ) 4 , has been found to be an excellent catalyst for the hydrogen transfer from 2-propanol to olefins. For cyclohexene in toluene solution, the rate …
Number of citations: 50 www.journal.csj.jp
H Imai, T Nishiguchi, K Fukuzumi - Chemistry Letters, 1975 - journal.csj.jp
CHEMISTRY LETTERS, pp. 807-808, 1975. Published by the Chemical Society of Japan TRANSFER HYDROGENATION OF ALDEHYDES CATALYZED B Page 1 CHEMISTRY …
Number of citations: 14 www.journal.csj.jp
H Imai, T Nishiguchi, K Fukuzumi - The Journal of Organic …, 1976 - ACS Publications
(2) EH White, JD Miaño, CJ Watkins, and EJ Breaux, Angew. Chem., Int. Ed. Engl., 13, 229 (1974), and references cited therein.(3)(a) PD Bartlett and AP Schaap, J. Am. Chem. Soc., 92, …
Number of citations: 30 pubs.acs.org

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